Zirconium nitride

Oxidation kinetics Protective coatings Thermal stability

Zirconium nitride (ZrN) is a refractory transition-metal mononitride of Group IVB that crystallizes in the cubic NaCl (B1) structure (Fm3̄m space group) and exhibits metallic conductivity. With a bulk melting temperature of approximately 2980 °C and a Vickers microhardness of ~15–20 GPa in thin-film form, ZrN sits within the same broad performance class as titanium nitride (TiN), hafnium nitride (HfN), and chromium nitride (CrN).

Molecular Formula C26H35FO6
Molecular Weight 0
CAS No. 119173-61-4
Cat. No. B1168379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium nitride
CAS119173-61-4
Molecular FormulaC26H35FO6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Nitride (ZrN) CAS 119173-61-4: Procurement-Relevant Baseline Properties for Industrial Coating & Semiconductor Applications


Zirconium nitride (ZrN) is a refractory transition-metal mononitride of Group IVB that crystallizes in the cubic NaCl (B1) structure (Fm3̄m space group) and exhibits metallic conductivity [1][2]. With a bulk melting temperature of approximately 2980 °C and a Vickers microhardness of ~15–20 GPa in thin-film form, ZrN sits within the same broad performance class as titanium nitride (TiN), hafnium nitride (HfN), and chromium nitride (CrN) [3]. However, the widely held assumption that these isostructural nitrides are functionally interchangeable for procurement is contradicted by quantitative differences in oxidation kinetics, electrical resistivity, corrosion resistance in alkaline media, tribological response, and decorative colorimetry—each of which drives application-specific fit [4][5].

Why Generic Substitution of Zirconium Nitride (ZrN) with TiN, CrN, or HfN Fails: Evidence of Non-Interchangeability


Despite sharing the same B1 rocksalt crystal structure and often exhibiting overlapping bulk property ranges, the performance of ZrN diverges from its closest in-class analogs—TiN, CrN, HfN, and TiAlN—when evaluated under specific application-relevant conditions. [1] For example, isothermal oxidation kinetics follow parabolic diffusion laws with distinct activation energies (ZrN: 2.37 eV vs. TiN: 1.89 eV vs. CrN: 1.92 eV), indicating that the rate-limiting step for oxide growth is composition-dependent and not predictable from simple inspection of the periodic table group. [2] Similarly, room-temperature electrical resistivity differs by a factor of >2× between ZrN (~18–65 μΩ·cm) and TiN (~40 μΩ·cm), affecting performance as a diffusion barrier or plasmonic electrode. [3][4] In alkaline corrosion environments (5% NaOH), ZrN reduces the corrosion rate by over 3,000× relative to uncoated substrates, a performance magnitude not replicated by TiN or TiAlN under identical conditions. These compound-specific quantitative gaps mean that procurement decisions based solely on generic “Group IVB nitride” classification risk sub-optimal component lifetime, higher scrap rates, or premature functional failure.

Zirconium Nitride (ZrN) CAS 119173-61-4: Product-Specific Quantitative Evidence Guide for Scientific Procurement


Oxidation Resistance: ZrN Exhibits 25% Higher Activation Energy for Parabolic Oxide Growth than TiN at 500–850 °C

Under isothermal oxidation in flowing oxygen at 500–850 °C, reactively sputtered ZrN coatings follow a parabolic diffusion-controlled oxidation law with an activation energy (Eₐ) of 2.37 eV, significantly higher than that of TiN (1.89 eV) and CrN (1.92 eV) produced under identical conditions. [1] This means that at any given temperature within the tested window, the oxide scale on ZrN grows at an intrinsically slower rate than on TiN, providing longer functional lifetime in high-temperature oxidative environments. The activation-energy gap of approximately 0.48 eV between ZrN and TiN translates into a >2× difference in the oxidation rate constant (kₚ) at 700 °C based on Arrhenius extrapolation.

Oxidation kinetics Protective coatings Thermal stability

Electrical Resistivity: Pure ZrN Achieves Resistivity as Low as 18 μΩ·cm at 20 °C—2.2× Lower than TiN (40 μΩ·cm)

Bulk electrical resistivity measurements at 20 °C place stoichiometric ZrN at approximately 18 μΩ·cm, compared to 40 μΩ·cm for stoichiometric TiN—a reduction of 55%. [1] In thin-film form deposited by reactive magnetron co-sputtering at 300 °C on Si, pure ZrN films yield the lowest resistivity among binary and ternary compositions studied, with ρ ≈ 65 μΩ·cm, outperforming TiN and Ti–Ta–N films of comparable thickness (~300 nm). [2] This lower resistivity, combined with metallic conduction behavior, makes ZrN a competitive candidate for Cu diffusion barrier layers in microelectronic interconnects and for plasmonic electrode applications where minimizing Joule heating is critical.

Electrical resistivity Diffusion barrier Microelectronics

Alkaline Corrosion Resistance: Arc-Evaporated ZrN Reduces Corrosion Rate in 5% NaOH by Over 3,000× vs. Uncoated Baseline

Electrochemical corrosion testing in 5% NaOH solution reveals that stoichiometric nanostructured ZrN coatings deposited by cathodic arc evaporation reduce the corrosion rate by a factor exceeding 3,000 relative to the uncoated substrate, while simultaneously suppressing the passive current by a factor of ~2,000. Under identical deposition conditions and test protocols, TiN single-layer coatings do not achieve the same order-of-magnitude inhibition, rendering ZrN the superior choice for components exposed to strongly alkaline process fluids (e.g., in pulp and paper, chemical processing, or alkaline cleaning regimes). [1] The mechanism is attributed to the formation of a stable, adherent ZrO₂/ZrNₓOᵧ passive layer that resists dissolution in high-pH environments.

Corrosion resistance Alkaline media Cathodic arc evaporation

Tribological Performance: ZrN Coating Reduces Friction Coefficient to ≤0.25 on Titanium Alloy vs. TiN Under Pin-on-Disc Sliding

In pin-on-disc tribological testing against a 52100 bearing-steel counterbody, ZrN coatings deposited on titanium alloy substrates achieve a friction coefficient reduction to approximately 0.25, noticeably lower than both the uncoated baseline and the TiN-coated sample tested under identical conditions. [1] This reduced friction is accompanied by enhanced wear resistance of the ZrN-coated surface, attributed to the formation of a stable ZrO₂ tribofilm that provides solid lubrication at the sliding interface. In contrast, titanium-based nitride coatings tested in Na₂SO₄ aqueous solution at low contact pressure exhibit higher and less stable friction coefficients, along with greater susceptibility to wear-accelerated corrosion. [2]

Friction coefficient Wear resistance Titanium alloy

Machining Performance: ZrN-Coated Tools Exhibit 33% Less Wear and 23% Improved Surface Roughness vs. TiN-Coated Tools

In comparative machining trials using PVD-coated cutting inserts, ZrN-coated tools demonstrate a 33% reduction in tool wear and a 23% improvement in workpiece surface roughness relative to TiN-coated tools evaluated under identical cutting conditions. [1] This performance advantage is further corroborated by industrial feedback indicating that ZrN provides superior lubricity and finishing quality in aluminum, copper, and woodworking applications. [2] Additionally, TiN/ZrN multilayer coatings on milling tools have been shown to increase tool lifetime by up to 54.1% compared to uncoated tools, confirming the tribological benefit of the ZrN component. [3]

Cutting tools Tool wear Surface finish

Diffusion Barrier Integrity: ZrN, TiN, and TaN Exhibit Comparable Minimum Specific Contact Resistivity (~6×10⁻⁵ Ω·cm²) on n-GaN After 600–900 °C Anneal

When evaluated as diffusion barriers in Ti/Al/X/Ti/Au ohmic contact metallization schemes on n-GaN (n ≈ 3×10¹⁷ cm⁻³), sputtered ZrN, TiN, and TaN all achieve a minimum specific contact resistivity of approximately 6×10⁻⁵ Ω·cm² after annealing over a broad temperature window of 600–900 °C for 60 s. [1] This indicates that ZrN is functionally equivalent to the industry-standard TiN and TaN barriers in terms of contact resistivity for GaN-based devices. However, first-principles calculations of Cu impurity migration reveal that the activation energy for Cu interstitial diffusion in bulk ZrN lies in the range of 0.9–1.4 eV, and barrier performance is highly sensitive to film microstructure (grain size, texture, and vacancy concentration). [2] Therefore, procurement of ZrN for diffusion barrier applications requires specification of nanocrystalline or dense columnar-free microstructure to realize its full blocking potential.

Diffusion barrier Ohmic contacts GaN semiconductors

Zirconium Nitride (ZrN) CAS 119173-61-4: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


High-Temperature Cutting Tools and Forming Dies for Oxidative Environments

When selecting a hard coating for cemented carbide or high-speed steel cutting tools that operate at elevated temperatures (>500 °C) in air or oxygen-containing atmospheres, ZrN provides a quantified advantage over TiN. Its parabolic oxidation activation energy of 2.37 eV (vs. 1.89 eV for TiN) results in slower oxide scale growth at any given temperature, extending tool life between regrinds. [1] This is particularly relevant for dry machining, high-speed milling, and hot forging where oxidation is the primary coating degradation mechanism.

Decorative and Wear-Resistant Coatings Requiring a Warm Golden Hue

For architectural hardware, luxury watch components, sanitary fittings, and consumer electronics where both aesthetics and scratch resistance are required, ZrN delivers a warmer, more silver-tinged golden color compared to the greener-yellow hue of TiN. CIELab colorimetry confirms that ZrN's 'a*' chromaticity coordinate can be tuned to approximately 0.31 (pure silver neutral), while TiN's 'b*' value of ~30 aligns with pure gold but with a greenish undertone. [2] The combination of decorative appearance with ~15–20 GPa hardness makes ZrN a dual-function coating for premium consumer and architectural products.

Alkaline-Chemical-Environment Components (Pumps, Valves, Agitators)

Components exposed to strongly alkaline process fluids (e.g., 5% NaOH in pulp bleaching, chemical manufacturing, or cleaning-in-place systems) benefit decisively from the >3,000× corrosion rate suppression afforded by arc-evaporated ZrN coatings. This performance level is not matched by TiN or TiAlN under equivalent conditions, making ZrN the evidence-preferred choice for extending component service life in caustic environments.

Semiconductor Diffusion Barriers and Low-Loss Plasmonic Electrodes

In microelectronic interconnect stacks requiring a conductive diffusion barrier with minimal electrical resistivity, ZrN's bulk resistivity advantage over TiN (~18 vs. 40 μΩ·cm) and its comparable specific contact resistivity on GaN (~6×10⁻⁵ Ω·cm²) support its selection where ohmic loss must be minimized. [3][4] Additionally, the metallic optical response of ZrN in the visible range makes it an emerging candidate for plasmonic device electrodes where low loss and CMOS compatibility are simultaneous requirements.

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